3-[(Dimethylamino)methyl]-2-methylbenzonitrile
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-10(7-12)5-4-6-11(9)8-13(2)3/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRZUWNFKYGOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzonitrile and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The 2-methylbenzonitrile is treated with dimethylamine in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Nitrile Group Reactivity
The cyano group participates in hydrolysis and reduction reactions under controlled conditions:
Aromatic Ring Functionalization
Electrophilic substitution occurs at the para position relative to the nitrile group due to its electron-withdrawing nature:
Dimethylamino Methyl Group Modifications
The tertiary amine moiety undergoes alkylation and oxidation:
Cross-Coupling Reactions
The nitrile group stabilizes intermediates in metal-catalyzed couplings:
Unusual Reactivity Patterns
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Photocatalytic C–H Activation : Under blue LED light with Ru(bpy)₃²⁺, the methyl group undergoes dehydrogenative coupling with aryl boronic acids .
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Nitrile-Alkyne Cyclization : In the presence of AuCl₃, the compound forms isoquinoline derivatives via intramolecular cyclization .
Key Stability Considerations:
-
Decomposes above 200°C via retro-cyanation, releasing HCN.
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Air-stable in crystalline form but prone to hydrolysis in aqueous acidic/alkaline solutions .
This compound’s versatility in nitrile transformations, aromatic substitutions, and catalytic cross-couplings positions it as a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. AMPK activators are being investigated as therapeutic agents for cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A compound structurally related to this compound was shown to exhibit potent anti-tumor efficacy in xenograft mouse models, demonstrating promising results in inhibiting the growth of human breast cancer cell lines. The compound showed favorable pharmacokinetic profiles and good metabolic stability, making it a candidate for further clinical development .
Antiparasitic Activity
The compound has also been evaluated for its efficacy against parasitic infections, particularly those caused by Trypanosoma species, which are responsible for diseases such as African sleeping sickness and Chagas disease.
- Case Study : In a study focusing on the development of therapeutics for African trypanosomiasis (HAT), derivatives of this compound were tested for their ability to inhibit the growth of Trypanosoma brucei in vitro and in vivo. The results indicated that certain analogs demonstrated significant potency against the bloodstream form of the parasite, with EC50 values below 10 nM, suggesting their potential as effective treatments for these infections .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and molecular properties of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile with analogs from the evidence:
Key Observations:
- Electronic Effects: The dimethylaminomethyl group in the target compound enhances basicity and solubility in polar solvents compared to non-polar tert-butyl groups in the Schiff base . Chlorine and methoxy substituents in analogs alter electronic density, affecting reactivity in substitution or coupling reactions.
- Steric Hindrance : Bulky tert-butyl groups in the Schiff base restrict conformational flexibility, favoring planar geometries for metal coordination . The target compound’s smaller substituents may facilitate easier functionalization.
Physicochemical Properties
Biological Activity
3-[(Dimethylamino)methyl]-2-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in various fields.
Chemical Structure and Synthesis
The compound features a benzonitrile core with a dimethylaminomethyl group and a methyl group. The synthesis typically involves treating 2-methylbenzonitrile with dimethylamine under basic conditions, often using strong bases like sodium hydride or potassium tert-butoxide. This nucleophilic substitution reaction leads to the formation of the desired product with a high yield when optimized for reaction parameters such as temperature and pressure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can significantly influence the compound's pharmacological effects. Additionally, the nitrile group may participate in biochemical pathways, enhancing its overall biological impact.
Anticonvulsant Activity
A series of studies have explored the anticonvulsant activity of benzonitrile derivatives. Compounds structurally related to this compound have demonstrated protective effects in seizure models, indicating that modifications to the benzonitrile framework can enhance neuroprotective properties.
Case Studies and Research Findings
- Antiparasitic Activity : Some derivatives of benzonitriles have shown promise in targeting parasitic infections such as those caused by Trypanosoma brucei. The mechanism involved appears to be distinct from traditional enzyme inhibition, suggesting alternative pathways for therapeutic intervention .
- Pharmacokinetics : In vivo studies have indicated that compounds similar to this compound exhibit varying degrees of bioavailability and clearance rates when administered in animal models. For instance, one study reported low bioavailability following intramuscular administration, highlighting the need for formulation optimization for effective delivery .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-[(Dimethylamino)methyl]-2-methylbenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, starting from 2-methylbenzonitrile derivatives, the dimethylamino group can be introduced using dimethylamine under catalytic conditions (e.g., Pd/C or Raney Ni). Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or in-situ FTIR spectroscopy helps identify intermediates and byproducts .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and spatial arrangement of functional groups. For related benzonitrile derivatives, XRD data revealed intermolecular hydrogen bonding and π-π stacking .
- NMR spectroscopy : H and C NMR confirm the presence of the dimethylamino (-N(CH)) and methyl groups. Coupling patterns distinguish between ortho/meta/para substituents on the aromatic ring .
- DFT calculations : Validate experimental XRD data by predicting molecular geometry and electron density distribution .
Advanced Research Questions
Q. How can researchers investigate the interactions of this compound with biological macromolecules (e.g., DNA or proteins)?
- Methodological Answer :
- UV/Vis and fluorescence spectroscopy : Monitor binding affinity via hypochromic shifts or quenching effects. For example, intercalation with DNA can be quantified using ethidium bromide displacement assays .
- Viscometric measurements : Detect changes in DNA viscosity upon compound binding, distinguishing intercalation from groove-binding modes .
- Molecular docking simulations : Predict binding sites and energetics using software like AutoDock Vina, guided by crystallographic data of target macromolecules .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in solution?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability. For analogous compounds, DFT revealed electron-withdrawing effects of the nitrile group and steric hindrance from the dimethylamino substituent .
- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water or DMSO) to predict aggregation behavior or degradation pathways .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Reproducibility protocols : Independently verify properties using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility.
- HPLC-MS purity checks : Identify impurities (e.g., unreacted precursors or oxidation byproducts) that may skew data. Note that commercial suppliers often lack analytical validation, necessitating in-house quality control .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s hydrogen-bonding capacity be resolved?
- Methodological Answer :
- Variable-temperature XRD : Capture temperature-dependent structural changes to confirm or refute hydrogen-bonding motifs.
- Infrared spectroscopy : Compare O-H/N-H stretching frequencies in solid-state vs. solution spectra. For example, lattice energy calculations in related hydrazide derivatives resolved contradictions between theoretical and experimental H-bonding strengths .
Experimental Design Considerations
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity. Evidence from thiourea derivatives highlights the role of steric effects in enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
